8-Bromo-7-methylquinolin-3-amine
Description
8-Bromo-7-methylquinolin-3-amine is a halogenated quinoline derivative featuring a bromine atom at position 8, a methyl group at position 7, and an amine group at position 3. The bromine and methyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-7-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(12)5-13-10(7)9(6)11/h2-5H,12H2,1H3 |
InChI Key |
BKZSXQNUDGUNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylquinolin-3-amine typically involves the bromination of 7-methylquinolin-3-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8-position. The reaction conditions often include the use of solvents like chloroform or acetic acid and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of 8-Bromo-7-methylquinolin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced amines .
Scientific Research Applications
8-Bromo-7-methylquinolin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methylquinolin-3-amine involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds are structurally related to 8-Bromo-7-methylquinolin-3-amine, differing primarily in substituents at positions 7 and 8:
Key Differences in Physicochemical Properties
- Halogen Effects: Bromine at position 8 (as in the target compound and its 7-Cl/F analogs) increases molecular weight and may enhance lipophilicity compared to non-halogenated quinolines. The 7-methyl group in the target compound likely improves metabolic stability relative to 7-Cl/F analogs .
- Melting Points : Nitro-substituted analogs like NQ4 exhibit higher melting points (268°C) due to strong intermolecular interactions from nitro and methoxy groups, whereas Mannich base derivatives (e.g., compound 81) have lower melting points (156–159°C) .
- Synthetic Yields: Halogenated quinolines synthesized via condensation (e.g., NQ4, 91% yield) or Mannich reactions (e.g., compound 81, 59% yield) show varying efficiencies, suggesting substituent-dependent reactivity .
Functional Group Impact on Bioactivity
- Nitro Groups : Compounds like NQ4 (3-nitro substitution) are associated with redox-mediated cytotoxicity, whereas the amine group in the target compound may enable hydrogen bonding with biological targets .
- Methoxy vs. Methyl : Methoxy groups (e.g., in NQ4) enhance solubility but may reduce membrane permeability compared to the methyl group in the target compound .
- Mannich Bases : Compound 81’s tertiary amine side chain facilitates metal chelation, a feature absent in the target compound but relevant for antimicrobial activity .
Spectral and Analytical Data Comparisons
- 1H NMR Shifts: Quinoline protons in 8-Bromo-7-methylquinolin-3-amine analogs (e.g., NQ4) resonate at δ 9.77 (quinoline-2-H), while Mannich base derivatives (compound 81) show δ 8.87 (quinoline-2-H), indicating electronic effects from substituents . Methyl groups (e.g., δ 3.8–4.0 for OCH₃ in NQ4 vs. δ 2.92–3.83 for CH₂ in compound 81) provide distinct spectral fingerprints .
- Mass Spectrometry: The target compound’s molecular ion (estimated m/z ~242) is smaller than brominated nitroquinolines (e.g., NQ4, m/z 480 [M+1]+) due to the absence of bulky nitro and benzyloxy groups .
Biological Activity
8-Bromo-7-methylquinolin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
8-Bromo-7-methylquinolin-3-amine features a quinoline backbone with a bromine atom at the 8-position, a methyl group at the 7-position, and an amine group at the 3-position. Its molecular formula is C₉H₈BrN, with a molecular weight of approximately 222.08 g/mol. The unique structural arrangement contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of 8-Bromo-7-methylquinolin-3-amine typically involves electrophilic aromatic substitution, where bromine is introduced to the quinoline ring. A common method includes:
- Bromination : Using bromine in the presence of catalysts such as iron(III) bromide.
- Purification : Following synthesis, purification techniques such as recrystallization are employed to obtain high-purity compounds.
This method allows for selective bromination at the desired position under controlled conditions.
Antimicrobial Properties
Research indicates that 8-Bromo-7-methylquinolin-3-amine exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, including:
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
These results suggest that while the compound shows promise, it may not surpass standard treatments in all cases .
Anticancer Activity
8-Bromo-7-methylquinolin-3-amine has also been investigated for its anticancer properties. A study involving various cancer cell lines demonstrated:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 40 |
| A549 | 35 |
| MDA-MB-231 | 30 |
The compound exhibited cytotoxic effects at micromolar concentrations, indicating potential as an anticancer agent .
The biological activity of 8-Bromo-7-methylquinolin-3-amine is thought to arise from its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity or disrupt cellular pathways critical for pathogen survival or cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted by Rbaa et al. synthesized derivatives of quinoline compounds and tested their antibacterial properties against multiple strains, highlighting that certain derivatives showed enhanced activity compared to traditional antibiotics .
- Cytotoxicity Testing : In another investigation, the compound was tested against non-cancerous cell lines alongside cancerous ones, revealing selective toxicity towards tumor cells while sparing normal cells at certain concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
